REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:17])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=[CH:6][CH:5]=2.[CH3:18][O-:19].[Na+].[C:21]([OH:24])(=O)C>O1CCCC1>[CH3:18][O:19][C:2]1[C:3](=[O:17])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1[O:24][CH3:21])=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=[CH:6][CH:5]=2 |f:1.2|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
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ClC=1C(C2=CC=CC(=C2C(C1Cl)=O)[N+](=O)[O-])=O
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Name
|
sodium methoxide
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the solution concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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the residue partitioned between water (50 ml) and chloroform (100 ml)
|
Type
|
EXTRACTION
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Details
|
The aqueous phase is further extracted with chloroform (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined chloroform extracts are dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from methanol giving 1.99 g (76%) of 10 FIG. 3a (R1 =R2 =OCH3) with mp 156°-157°
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C(C2=CC=CC(=C2C(C1OC)=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |